6-amino-8-{2-[(4-bromobenzyl)oxy]phenyl}-8H-[1,3]dioxolo[4,5-g]chromene-7-carbonitrile
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Overview
Description
6-amino-8-{2-[(4-bromobenzyl)oxy]phenyl}-8H-[1,3]dioxolo[4,5-g]chromene-7-carbonitrile is a complex organic compound with a molecular formula of C24H17BrN2O4 and an average mass of 477.307 Da . This compound belongs to the class of chromenes, which are known for their diverse biological activities and applications in medicinal chemistry .
Preparation Methods
The synthesis of 6-amino-8-{2-[(4-bromobenzyl)oxy]phenyl}-8H-[1,3]dioxolo[4,5-g]chromene-7-carbonitrile can be achieved through a three-component one-pot reaction. This method involves the condensation of 3,4-(methylenedioxy)phenol, aldehydes, and malononitrile using a catalytic amount of basic alumina in refluxing water . This approach is advantageous due to its simplicity, efficiency, and the use of water as a green solvent, which reduces the environmental impact .
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: The presence of the amino group allows for potential oxidation reactions.
Reduction: The nitrile group can be reduced to primary amines under appropriate conditions.
Substitution: The bromobenzyl group can participate in nucleophilic substitution reactions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
6-amino-8-{2-[(4-bromobenzyl)oxy]phenyl}-8H-[1,3]dioxolo[4,5-g]chromene-7-carbonitrile has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Medicine: Chromene derivatives are known for their anticancer, antiplatelet, and antifungal properties.
Industry: It can be used in the development of photoactive materials and other industrial applications.
Mechanism of Action
The mechanism of action of this compound involves its interaction with various molecular targets and pathways. The amino and nitrile groups play crucial roles in its biological activity, potentially interacting with enzymes and receptors involved in disease pathways. The exact molecular targets and pathways can vary depending on the specific application and derivative of the compound.
Comparison with Similar Compounds
Similar compounds include other aminochromene derivatives and substituted 4H-pyrans. These compounds share a chromene core but differ in their substituents, which can significantly impact their biological activities and applications . For example, 6-amino-8-{2-[(2-chlorobenzyl)oxy]phenyl}-8H-[1,3]dioxolo[4,5-g]chromene-7-carbonitrile is a similar compound with a chlorobenzyl group instead of a bromobenzyl group . The presence of different substituents can influence the compound’s reactivity, solubility, and biological activity.
Properties
Molecular Formula |
C24H17BrN2O4 |
---|---|
Molecular Weight |
477.3 g/mol |
IUPAC Name |
6-amino-8-[2-[(4-bromophenyl)methoxy]phenyl]-8H-[1,3]dioxolo[4,5-g]chromene-7-carbonitrile |
InChI |
InChI=1S/C24H17BrN2O4/c25-15-7-5-14(6-8-15)12-28-19-4-2-1-3-16(19)23-17-9-21-22(30-13-29-21)10-20(17)31-24(27)18(23)11-26/h1-10,23H,12-13,27H2 |
InChI Key |
DPUIZYXLJWHAHY-UHFFFAOYSA-N |
Canonical SMILES |
C1OC2=C(O1)C=C3C(=C2)C(C(=C(O3)N)C#N)C4=CC=CC=C4OCC5=CC=C(C=C5)Br |
Origin of Product |
United States |
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